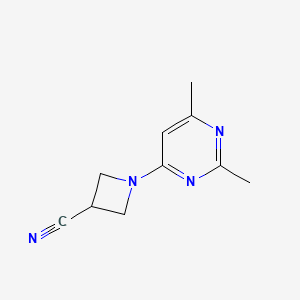

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile

Beschreibung

Eigenschaften

IUPAC Name |

1-(2,6-dimethylpyrimidin-4-yl)azetidine-3-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c1-7-3-10(13-8(2)12-7)14-5-9(4-11)6-14/h3,9H,5-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOQDYVTZSKBXTE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)N2CC(C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves the [2+2] cycloaddition reaction of ethyl 2,3-butadienoate with cyclic ketimine in the presence of a catalyst such as DABCO (1,4-diazabicyclo[2.2.2]octane) and a solvent like 1,4-dioxane . This reaction yields the azetidine derivative in good yields.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.

Analyse Chemischer Reaktionen

Types of Reactions

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

Substitution: The azetidine ring can undergo nucleophilic substitution reactions, particularly at the carbonitrile group.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s azetidine ring is known for its ring strain, which makes it highly reactive and capable of forming covalent bonds with target molecules. This reactivity can inhibit enzyme activity or disrupt biological pathways, leading to its potential therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

Table 1: Structural and Functional Comparison

| Compound Name | Core Heterocycle | Key Substituents | Functional Groups | Structural Implications |

|---|---|---|---|---|

| 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile | Azetidine + pyrimidine | - 2,6-Dimethylpyrimidine - Azetidine-3-carbonitrile |

Carbonitrile (-CN), pyrimidine | Compact structure with moderate polarity; suitable for targeting shallow enzyme pockets. |

| 1-((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidine-1-carbonyl)azetidine-3-carbonitrile | Azetidine + imidazo-pyrrolo-pyrazine + piperidine | - Imidazo-pyrrolo-pyrazine - Piperidine-carbonyl |

Carbonyl (-CO-), carbonitrile | Bulky fused heterocycle enhances binding affinity but reduces solubility; piperidine-carbonyl linker may improve conformational flexibility. |

| ((cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-4-methylpiperidin-1-yl)(cyclopropylmethyl)carbamate | Piperidine + imidazo-pyrrolo-pyrazine | - Cyclopropylmethyl-carbamate - 4-Methylpiperidine |

Carbamate (-OC(O)N-) | Carbamate group acts as a prodrug moiety, potentially enhancing bioavailability; cyclopropylmethyl increases lipophilicity. |

| (cis)-3-(6H-imidazo[1,5-a]pyrrolo[2,3-e]pyrazin-1-yl)-N,N,4-trimethylpiperidine-1-carboxamide | Piperidine + imidazo-pyrrolo-pyrazine | - N,N,4-Trimethylpiperidine - Carboxamide |

Carboxamide (-CONH2) | Methyl groups on piperidine improve metabolic stability; carboxamide facilitates hydrogen bonding with target proteins. |

Key Findings from Structural Analysis

Core Heterocycle Diversity :

- The target compound’s pyrimidine core is smaller and less complex than the imidazo-pyrrolo-pyrazine systems in the patent compounds. This likely reduces steric hindrance, making it more suitable for targeting enzymes with smaller active sites .

- The imidazo-pyrrolo-pyrazine moiety in the patent compounds is associated with high-affinity binding to kinases (e.g., ALK, ROS1) but may compromise solubility due to its planar, aromatic nature .

Functional Group Impact :

- Carbonitrile (-CN) : Present in both the target compound and Compound 1, this group increases polarity and may participate in dipole-dipole interactions.

- Carbamate vs. Carboxamide : Compound 2’s carbamate group is metabolically labile, often used for prodrug strategies, whereas Compound 3’s carboxamide provides stable hydrogen-bonding interactions .

Compounds 2 and 3 feature lipophilic groups (cyclopropylmethyl, methylpiperidine), which may enhance membrane permeability but increase plasma protein binding.

Biologische Aktivität

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthetic routes, and relevant case studies.

Chemical Structure and Properties

1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile features a four-membered azetidine ring fused with a pyrimidine moiety , contributing to its unique reactivity and potential therapeutic applications. The compound's molecular formula is with a molecular weight of 174.20 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The azetidine ring's inherent strain enhances its reactivity, enabling it to form covalent bonds with biological targets. This interaction can lead to the inhibition of enzyme activity or disruption of critical biological pathways.

Antimicrobial Properties

Research indicates that 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for selected pathogens are summarized in Table 1.

| Pathogen | MIC (μg/ml) |

|---|---|

| Staphylococcus aureus | 50 |

| Escherichia coli | 25 |

| Salmonella typhi | 100 |

Anticancer Activity

The compound has also shown promise in anticancer research. A study involving human promyelocytic leukemic HL-60 cells revealed that it induces cytotoxic effects through the generation of reactive oxygen species (ROS), which can lead to apoptosis in cancer cells. The IC50 value for HL-60 cell lines was reported at approximately 30 μM, indicating moderate potency against these cancer cells.

Case Studies

- Cytotoxicity Against Cancer Cells : In a recent study, 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile was tested against various cancer cell lines. Results indicated a significant reduction in cell viability at concentrations above 20 μM. This suggests potential for development as an anticancer agent.

- Antiviral Activity : Preliminary studies have also explored the compound's antiviral properties, particularly against Hepatitis C virus (HCV). Molecular docking studies indicated that the compound binds effectively to the HCV polymerase enzyme, suggesting potential as an antiviral therapeutic agent.

Synthetic Routes

The synthesis of 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile typically involves a [2+2] cycloaddition reaction using ethyl 2,3-butadienoate and cyclic ketimine in the presence of a catalyst like DABCO and solvent conditions optimized for yield and purity.

Q & A

Q. What are the key considerations for synthesizing 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile?

The synthesis of this compound requires careful selection of precursors, reaction conditions, and purification methods. For example, pyrimidine-carbonitrile derivatives often involve cyclization reactions under controlled temperatures and catalysts. A methodological approach includes:

- Precursor Selection : Use of azetidine-3-carbonitrile derivatives and substituted pyrimidines (e.g., 2,6-dimethylpyrimidin-4-amine) to ensure structural compatibility .

- Reaction Optimization : Sodium methoxide or similar bases in methanol can facilitate nucleophilic substitution or cyclization, as seen in analogous pyridine-carbonitrile syntheses .

- Purification : Chromatography or recrystallization to isolate the product from byproducts like unreacted amines or residual solvents.

Q. How can researchers characterize the structural and functional properties of this compound?

A multi-technique approach is essential:

- Spectroscopy :

- NMR (¹H, ¹³C) to confirm the azetidine ring and pyrimidine substitution patterns.

- FT-IR to identify nitrile (C≡N) and aromatic C-H stretches.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular formula validation.

- X-ray Crystallography : To resolve stereochemical ambiguities, particularly in the azetidine ring conformation .

Q. What safety protocols are critical when handling azetidine derivatives in the lab?

Azetidine-3-carbonitrile precursors (e.g., HY-Y0530) require stringent safety measures:

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.

- Ventilation : Use fume hoods to mitigate inhalation risks due to volatile intermediates.

- Emergency Protocols : Immediate access to eyewash stations and emergency contact numbers (e.g., MedChemExpress USA: 609-228-6898) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of 1-(2,6-Dimethylpyrimidin-4-yl)azetidine-3-carbonitrile?

The ICReDD framework integrates quantum chemical calculations and experimental feedback:

- Reaction Path Search : Density Functional Theory (DFT) to model transition states and energy barriers for cyclization steps .

- Condition Screening : Machine learning algorithms prioritize solvent/base combinations (e.g., methanol/sodium) based on thermodynamic feasibility .

- Data Feedback : Experimental yields inform computational models to refine predictions, reducing trial-and-error approaches by ~40% .

Q. What statistical experimental design strategies minimize variability in synthesis yields?

Factorial design (e.g., 2^k designs) isolates critical variables:

-

Factors : Temperature, catalyst concentration, reaction time.

-

Response Surface Methodology (RSM) : Optimizes interactions between variables. For example, a study on pyridine-carbonitriles achieved 85% yield by optimizing temperature (80°C) and sodium methoxide concentration (1.2 equiv) .

-

Example Table :

Factor Low Level High Level Optimal Value Temperature (°C) 60 100 80 Catalyst (equiv) 0.8 1.5 1.2 Reaction Time (h) 12 24 18

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., solubility, stability)?

- Meta-Analysis : Compare datasets across peer-reviewed studies, identifying outliers due to solvent polarity or measurement techniques (e.g., HPLC vs. gravimetric analysis).

- Replication Studies : Systematically vary conditions (e.g., pH, ionic strength) to validate stability claims. For instance, nitrile hydrolysis rates may vary under acidic vs. neutral conditions .

- Cross-Validation : Use computational tools (e.g., COSMO-RS) to predict solubility parameters and compare with empirical data .

Q. What advanced catalytic systems enhance the functionalization of this compound?

- Heterogeneous Catalysis : Pd/C or zeolites for selective C-H activation on the pyrimidine ring.

- Photoredox Catalysis : Ru(bpy)₃²⁺ enables radical-mediated cyano group modifications under visible light .

- Enzymatic Catalysis : Lipases or esterases for enantioselective derivatization of the azetidine moiety .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.